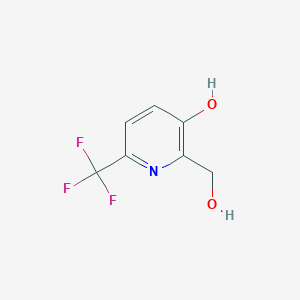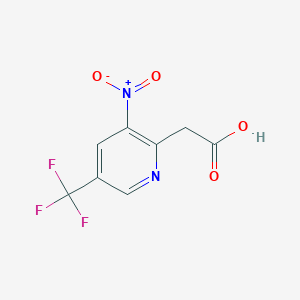
3,6-Dibromo-2-(trifluoromethyl)pyridine
Übersicht
Beschreibung
“3,6-Dibromo-2-(trifluoromethyl)pyridine” is a type of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “3,6-Dibromo-2-(trifluoromethyl)pyridine” is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity in Organic Chemistry
- The properties of pyridines, including derivatives like 3,6-Dibromo-2-(trifluoromethyl)pyridine, are central to developing new methods for synthesizing various biologically and pharmaceutically significant compounds. For example, pyridine derivatives are used in synthesizing 2,4,6-triarylpyridines, which have a wide range of applications due to their biological and pharmaceutical properties, such as anticonvulsant, anesthetic, and anticancer activities (Maleki, 2015).
- Pyridine derivatives like 3,6-Dibromo-2-(trifluoromethyl)pyridine are crucial in the synthesis of various functionalized pyridine derivatives, as demonstrated by their reaction with different electrophiles (Benmansour et al., 2000).
- The compound is involved in metalation and functionalization reactions, offering selectivity in organic synthesis. This selective reactivity is useful in preparing various carboxylic acids and other derivatives (Schlosser & Marull, 2003).
Material Science and Photodynamic Therapy
- Pyridine derivatives, including 3,6-Dibromo-2-(trifluoromethyl)pyridine, are structurally related to symmetrical triarylpyrylium salt photosensitizers. These compounds are recommended for photodynamic cell-specific cancer therapy due to their ability to interact with light and generate reactive oxygen species that can kill cancer cells (Maleki, 2015).
Chemical Analysis and Spectroscopic Studies
- The compound has been characterized using various spectroscopic methods, such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies are critical for understanding its chemical structure and properties, which are essential for its application in different fields of science (Vural & Kara, 2017).
Agricultural Chemicals
- The trifluoromethyl pyridine structure, a part of 3,6-Dibromo-2-(trifluoromethyl)pyridine, has been incorporated into various molecules used in crop protection. These compounds cover a range of agricultural chemicals like fungicides, herbicides, insecticides, and nematicides. The trifluoromethyl pyridine ring enhances the biological properties of these chemicals (Burriss et al., 2018).
Safety And Hazards
“3,6-Dibromo-2-(trifluoromethyl)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .
Eigenschaften
IUPAC Name |
3,6-dibromo-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F3N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQJAUTYAOPUKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromo-2-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















